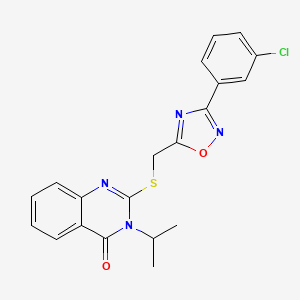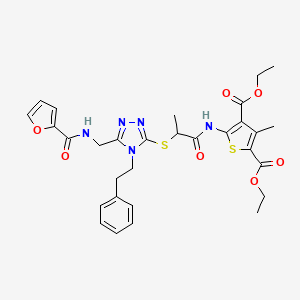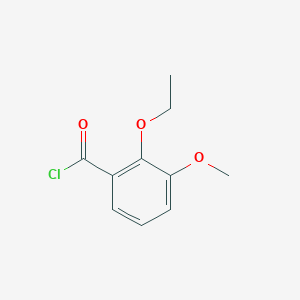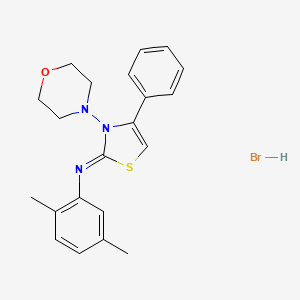
3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and is a basic building block for making protein degrader libraries .
Applications De Recherche Scientifique
Electrooxidative Cyclization Methods
Electrooxidative cyclization methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from compounds related to 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione. These methods involve using catalytic amounts of iodide ions to significantly increase the yields of the cyclized products, showcasing a pathway for creating cyclic compounds in organic synthesis (Okimoto et al., 2012).
Synthesis of Oxazolidines and Thiazolidines
Another study highlights the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating a method for producing compounds with potential pharmacological activities. This process involves fusion with aromatic aldehydes and further reactions to produce cyclic compounds, indicating a broad applicability in medicinal chemistry (Badr et al., 1981).
Antimicrobial Activity
Research into 3-phenylthiazolidine-2,4-diones, structurally similar to the compound , shows antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of such compounds in addressing resistance issues (Prakash et al., 2010).
Novel Heterocyclic Syntheses
Innovative syntheses methods have been developed for creating novel hybrid heterocyclic systems, including structures that incorporate elements similar to this compound. These methods involve 1,3-dipolar cycloaddition/annulation reactions, showing the versatility of such compounds in synthesizing complex heterocyclic structures (Arumugam et al., 2013).
Catalytic Oxidation
The catalytic oxidation of benzyl alcohols using Cu(II) complexes of 1,3-oxazolidine-based ligands illustrates the utility of these compounds in catalysis, offering pathways for the efficient synthesis of benzaldehydes and related compounds. This showcases the potential for such structures in facilitating various chemical transformations (Bikas et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)14(23)20-7-5-10(6-8-20)21-13(22)9-25-15(21)24/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYMSBKTRIWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
![N-(2,6-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2701153.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)
![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2701164.png)

![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)
![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)


